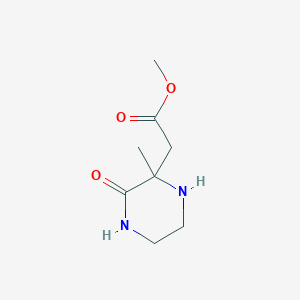

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(5-6(11)13-2)7(12)9-3-4-10-8/h10H,3-5H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMAVZLWTGPNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551869 | |

| Record name | Methyl (2-methyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534603-48-0 | |

| Record name | Methyl (2-methyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (2-methyl-3-oxopiperazin-2-yl)acetate (CAS 89852-17-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, represents a "privileged scaffold" in the landscape of drug discovery. Its unique structural and physicochemical properties—conformational flexibility, the presence of two modifiable nitrogen centers, and favorable pharmacokinetic attributes—have cemented its role in a vast array of therapeutic agents. From antipsychotics and antidepressants to antihistamines and anticancer drugs, the piperazine moiety is a testament to the power of a versatile chemical framework. This guide delves into a specific, functionalized derivative, Methyl (2-methyl-3-oxopiperazin-2-yl)acetate, providing a comprehensive technical overview for researchers aiming to harness its potential.

Compound Profile: Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

This section provides the fundamental physicochemical and structural information for the title compound.

| Property | Value |

| CAS Number | 89852-17-5[1][2] |

| Molecular Formula | C₇H₁₂N₂O₃[1][2] |

| Molecular Weight | 172.18 g/mol [1] |

| IUPAC Name | methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate |

| Synonyms | (3-Oxo-piperazin-2-yl)-acetic acid methyl ester, Methyl (3-oxopiperazin-2-yl)acetate, Methyl 2-(3-oxo-2-piperazinyl)acetate[1][2] |

| Appearance | Solid (predicted)[2] |

| Purity | Typically ≥95% from commercial suppliers |

Structural Representation:

Caption: Structure of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

Synthesis and Manufacturing

A likely approach would start from an optically pure amino acid, which is converted into a 1,2-diamine. This diamine can then undergo annulation to form the desired 2,3-substituted piperazine ring system.[3][5]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of the Diamine Precursor: The synthesis would likely commence with a protected form of alanine methyl ester. The ester would be reduced to the corresponding aldehyde, followed by reductive amination with a protected amine to yield a protected 1,2-diaminopropane derivative. The choice of protecting groups is crucial to ensure selective deprotection in later steps.

-

Step 2: Introduction of the Acetate Moiety: The less sterically hindered primary amine of the diamine precursor would be alkylated with methyl bromoacetate under basic conditions to introduce the methyl acetate side chain.

-

Step 3: Cyclization to the Piperazinone Core: Selective deprotection of one of the amino groups, followed by intramolecular cyclization, would form the 3-oxopiperazine ring. This amide bond formation could be facilitated by standard coupling reagents or by heating.

-

Step 4: Final Deprotection: Removal of the remaining protecting group would yield the target compound, Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

Causality in Experimental Choices:

-

Starting Material: The use of an optically pure amino acid as a starting material allows for the stereospecific synthesis of the target molecule.

-

Protecting Groups: Orthogonal protecting groups are essential to control the regioselectivity of the reactions and to allow for stepwise deprotection.

-

Reaction Conditions: The choice of reagents and reaction conditions at each step would be optimized to maximize yield and minimize side reactions.

Mechanism of Action: Inferred from the Piperazine Class

While the specific molecular targets of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate have not been explicitly elucidated in the available literature, the broad biological activities of piperazine derivatives offer insights into its potential mechanisms of action. Piperazine-containing compounds are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Potential Signaling Pathway Interactions:

Caption: Potential mechanisms of action for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

The diverse pharmacological profiles of piperazine derivatives suggest that Methyl (2-methyl-3-oxopiperazin-2-yl)acetate could exhibit activity in several key areas:

-

Central Nervous System (CNS): Many piperazine-containing drugs target CNS receptors, such as dopamine and serotonin receptors, and have applications as antipsychotics and antidepressants.[7]

-

Antimicrobial Activity: The piperazine scaffold is present in numerous antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

-

Anticancer Properties: Certain piperazine derivatives have shown promise as anticancer agents by inducing apoptosis or inhibiting cell cycle progression in cancer cells.

Applications in Drug Discovery

The structural features of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate make it an attractive starting point for the development of novel therapeutic agents. The presence of a chiral center, a reactive secondary amine, and a methyl ester group provides multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas:

| Therapeutic Area | Rationale |

| Neuropsychiatric Disorders | Based on the prevalence of the piperazine scaffold in CNS-active drugs, this compound could be a precursor for novel treatments for depression, anxiety, or schizophrenia.[7] |

| Infectious Diseases | The piperazine core is a known pharmacophore for antimicrobial and antifungal activity. Derivatives could be explored for their efficacy against a range of pathogens. |

| Oncology | The potential for piperazine derivatives to exhibit anticancer properties suggests that this compound could serve as a scaffold for the development of new chemotherapeutic agents. |

| Metabolic Diseases | Some piperazine derivatives have been investigated for their potential in treating metabolic disorders. Further derivatization could lead to compounds with activity in this area. |

Analytical Methodologies

The characterization and quality control of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate would rely on a combination of standard analytical techniques.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the arrangement of atoms in the molecule.[8][9][10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.[8][9][10][12] Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for separating it from any starting materials, byproducts, or impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would likely be employed.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl groups of the amide and the ester, and the N-H bond of the secondary amine.

Self-Validating Protocol for Purity Assessment by HPLC:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: A standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines. The peak area of the main component should be greater than 95% of the total peak area for a high-purity sample.

Safety and Handling

Based on the GHS classification for the closely related compound "Methyl 2-(3-oxopiperazin-2-yl)acetate", the following safety precautions should be observed.[1]

GHS Hazard Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Ingestion: Do not eat, drink, or smoke when handling this compound.

-

Inhalation: Avoid breathing dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Future Perspectives

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate represents a promising, yet underexplored, building block in medicinal chemistry. Future research efforts should focus on:

-

Development of a robust and scalable synthesis: A well-documented and optimized synthetic route is crucial for making this compound more accessible to the research community.

-

Elucidation of its biological activity: A thorough screening of this compound against a panel of biological targets would help to identify its primary mechanism of action and potential therapeutic applications.

-

Library synthesis and structure-activity relationship (SAR) studies: The synthesis and biological evaluation of a library of derivatives will be essential for optimizing its pharmacological properties and identifying lead compounds for further development.

The continued exploration of functionalized piperazine scaffolds like Methyl (2-methyl-3-oxopiperazin-2-yl)acetate will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

-

PubChem. Methyl 2-(3-oxopiperazin-2-yl)acetate. National Center for Biotechnology Information. [Link]

-

David Publishing Company. The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. [Link]

-

Chamakuri, S., Tang, S. A., Tran, K. A., et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022;27(11):3405. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

-

Mohammed, H. J., & Magtoof, M. S. Synthesis and Characterization of the 1,3- Oxazepine Derivatives. Chemical Methodologies. 2023;7(10):780-788. [Link]

-

ResearchGate. Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]

-

MDPI. A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. [Link]

-

Al-Ostath, A., et al. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. 2023;13(45):31899-31922. [Link]

-

Lorkowski, M. M., et al. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Metabolites. 2012;2(4):1030-1055. [Link]

-

DigitalCommons@TMC. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

-

Padwa, A., et al. Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc. 2007;2007(4):240-258. [Link]

-

ResearchGate. Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. [Link]

-

Kotgire, S. S., et al. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of PharmTech Research. 2012;4(4):1611-1615. [Link]

-

PubMed. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. [Link]

-

ResearchGate. A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. [Link]

- Google Patents.

-

Mohammad, K. M., Ahmed, M. R., & Mahmoud, M. H. Synthesis and characterization of some new (1, 3-Oxazepine) derivative from 6- methyl 2-thiouracil and study their biological activity. Tikrit Journal of Pure Science. 2017;22(2):67-81. [Link]

-

MDPI. Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism. [Link]

- Google Patents.

-

National Institutes of Health. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]

-

National Institutes of Health. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding. [Link]

-

Royal Society of Chemistry. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. [Link]

-

PubChem. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. National Center for Biotechnology Information. [Link]

Sources

- 1. Methyl 2-(3-oxopiperazin-2-yl)acetate | C7H12N2O3 | CID 2998378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(3-oxopiperazin-2-yl)acetate | CymitQuimica [cymitquimica.com]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]

- 6. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl (2-methyl-3-oxopiperazin-2-yl)acetate: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be functionalized, contribute to favorable pharmacokinetic profiles.[1] A significant subset of this structural class is the piperazin-2-one motif, which introduces a lactam functionality, further expanding the chemical space for drug design. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: methyl (2-methyl-3-oxopiperazin-2-yl)acetate . While direct literature on this exact compound is sparse, this document, written from the perspective of a Senior Application Scientist, will extrapolate from established synthetic methodologies, reactivity principles of related analogs, and the broad therapeutic relevance of the piperazinone core to provide a robust and scientifically grounded resource for researchers in drug discovery and development.

Nomenclature and Structural Features

The correct IUPAC name for the compound of interest is methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate . It features a piperazin-2-one heterocyclic core with a methyl group and a methyl acetate substituent both attached to the C2 position.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate | - |

| CAS Number | Not available | - |

| Molecular Formula | C₈H₁₄N₂O₃ | - |

| Molecular Weight | 186.21 g/mol | - |

| Canonical SMILES | CC1(C(=O)NCCNC1)CC(=O)OC | - |

Proposed Synthetic Pathways

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a linear precursor containing a 1,2-diamine and a suitable dicarbonyl equivalent. A Dieckmann-type cyclization of an N-substituted amino acid ester is a promising approach.[2][3][4]

Step-by-Step Proposed Synthesis

This proposed synthesis begins with readily available starting materials and employs robust and well-documented chemical transformations.

Step 1: Synthesis of N-Boc-1,2-diaminopropane

The synthesis of the key diamine intermediate can be achieved from a commercially available Boc-protected amino acid.

-

Protocol:

-

To a solution of N-Boc-L-alanine in a suitable aprotic solvent (e.g., THF), add a coupling agent such as isobutyl chloroformate, followed by N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

-

Reduce the Weinreb amide with a mild reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding aldehyde.

-

Perform a reductive amination on the aldehyde using ammonia and a reducing agent like sodium cyanoborohydride to introduce the second amine group.

-

Protect the newly introduced amine with a suitable protecting group if necessary for subsequent steps.

-

Step 2: Synthesis of Methyl 2-(chloroacetamido)propanoate

This intermediate can be prepared from L-alanine methyl ester hydrochloride.

-

Protocol:

-

Dissolve L-alanine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for instance, triethylamine (TEA), to neutralize the hydrochloride salt.

-

Cool the solution in an ice bath and add chloroacetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the product.

-

Step 3: Coupling and Cyclization to form the Piperazinone Ring

The final steps involve the coupling of the two key intermediates followed by an intramolecular cyclization.

-

Protocol:

-

React the N-Boc-1,2-diaminopropane with methyl 2-(chloroacetamido)propanoate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF). This will form the linear precursor.

-

Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM).

-

Induce intramolecular cyclization of the resulting amine by heating in a suitable solvent, possibly with the addition of a mild base to facilitate the ring closure, to form the desired methyl (2-methyl-3-oxopiperazin-2-yl)acetate.[5]

-

Chemical Reactivity and Derivatization

The structure of methyl (2-methyl-3-oxopiperazin-2-yl)acetate offers several sites for chemical modification, making it an attractive scaffold for generating a library of analogs for structure-activity relationship (SAR) studies.

-

N-Alkylation/N-Arylation: The secondary amine at the N4 position is a prime site for functionalization. Standard N-alkylation conditions, such as reacting with an alkyl halide in the presence of a base, can be employed.[6] Palladium-catalyzed Buchwald-Hartwig amination can be used to introduce aryl or heteroaryl substituents.[1]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[7][8][9] Given the potential for steric hindrance at the quaternary center, milder conditions using lithium hydroxide or enzymatic hydrolysis might be necessary to avoid degradation of the piperazinone ring.[10]

-

Amide Coupling: The resulting carboxylic acid from ester hydrolysis is a versatile handle for creating a diverse library of amides. Standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt can be utilized to couple the carboxylic acid with a wide range of primary and secondary amines.[11][12] For sterically hindered amines, more potent coupling reagents like COMU or the generation of acyl fluorides may be required.[12][13]

-

Lactam Chemistry: The amide bond within the piperazinone ring can potentially be reduced to the corresponding piperazine using strong reducing agents like lithium aluminum hydride.

Potential Applications in Drug Discovery

The piperazinone scaffold is a well-established pharmacophore with a broad range of biological activities. The unique substitution pattern of methyl (2-methyl-3-oxopiperazin-2-yl)acetate suggests several promising avenues for therapeutic applications.

-

Central Nervous System (CNS) Disorders: Substituted piperazines and piperazinones are known to interact with various CNS targets. For example, some derivatives have shown efficacy as antipsychotics by modulating dopamine and serotonin receptors.[14] Others have been investigated for the treatment of epilepsy and pain.[5] The conformational constraint imposed by the 2,2-disubstitution in the target molecule could lead to enhanced selectivity for specific receptor subtypes.

-

Antiviral Agents: A number of approved antiviral drugs incorporate the piperazine moiety.[3] The piperazinone core can act as a rigid scaffold to present key pharmacophoric groups for interaction with viral enzymes or proteins.

-

Antiparasitic Agents: Recent studies have identified disubstituted piperazines as promising agents for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi.[15] The optimization of these leads often involves modifying the substituents on the piperazine ring to improve potency and metabolic stability, a strategy that could be applied to derivatives of the title compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the structure and purity of the synthesized methyl (2-methyl-3-oxopiperazin-2-yl)acetate and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester, the C2-methyl group, the methylene protons of the acetate side chain, and the protons on the piperazinone ring. The diastereotopic nature of the ring protons may lead to complex splitting patterns. Dynamic NMR studies could reveal conformational isomers due to restricted rotation around the amide bond.[16][17]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester and amide carbonyls, the quaternary C2 carbon, and the other carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential to confirm the elemental composition. The fragmentation pattern in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms and within the piperazine ring.[18][19][20]

Conclusion

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate represents a synthetically accessible and highly versatile scaffold for the development of novel therapeutic agents. This in-depth guide has provided a plausible synthetic route, outlined key chemical transformations for derivatization, and highlighted promising areas for pharmacological investigation. The rich chemistry of the piperazinone core, combined with the potential for stereocontrolled synthesis, makes this compound and its analogs attractive candidates for screening in a variety of disease models, particularly in the areas of CNS disorders and infectious diseases. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- Broom, M. F., et al. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. European Journal of Medicinal Chemistry, 224, 113702.

- Connolly, S., et al. (2012). Oxopiperazine derivatives for the treatment of pain and epilepsy.

- Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(42), 8142–8146.

- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146.

- Yildirim, I., et al. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)

- Zhu, S., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

- Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131.

- Huffman, J. W., & Harris, P. G. (1976). A convenient procedure for the hydrolysis of hindered esters.

- De Nino, A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Molecules, 26(16), 4950.

- Ager, I. R., et al. (1983). A Simple Synthesis of N-Alkylpiperazines. Acta Chemica Scandinavica, 37b, 629-631.

- Modranka, R., et al. (2019).

- Kubis, E., et al. (2014). Method for preparing n-alkyl-piperazines.

- Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-31.

- Carpino, L. A., & El-Faham, A. (1999). The Di-tert-butyl-N,N-diethylphosphoramidite Route to Peptide Synthesis. The Journal of Organic Chemistry, 64(12), 4490-4492.

- Magdziak, D., et al. (2002). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2002(11), 58-65.

- Wessig, P., et al. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 21(11), 1563.

- Macchia, A., et al. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 86(5), 4049–4057.

- Staack, R. F., et al. (2004). Mass spectra and major fragmentation patterns of piperazine designer drugs. Journal of Mass Spectrometry, 39(9), 971-979.

- De Nino, A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

- Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-5131.

-

Human Metabolome Database. (2007). Showing metabocard for L-2-Amino-3-oxobutanoic acid (HMDB0006454). Retrieved from [Link]

- Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1563.

- Liu, Y., et al. (2022).

- An, H., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 837–841.

- Li, W., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(22), 127506.

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082.

-

Buckle, D. R., et al. (1986). Studies on 1,2,3-triazoles. 13. (Piperazinylalkoxy)[15]benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-ones with combined H1-antihistamine and mast cell stabilizing properties. Journal of Medicinal Chemistry, 29(11), 2262–2267.

- Ruben, S. (2019). 2-Substituted and 1,2-Disubstituted Piperidines. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 44, pp. 1-46). Academic Press.

- Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1563.

-

The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

- Magdziak, D., et al. (2002). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2002(11), 58-65.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

-

Human Metabolome Database. (2007). Showing metabocard for L-2-Amino-3-oxobutanoic acid (HMDB0006454). Retrieved from [Link]

-

PubChem. (n.d.). Piperazin-2-one. Retrieved from [Link]

- Huffman, J. W., & Harris, P. G. (1976). A convenient procedure for the hydrolysis of hindered esters.

- Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry, 56(8), 735-744.

-

Clark, J. (2013). Hydrolysing esters. Chemguide. Retrieved from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. tandfonline.com [tandfonline.com]

- 11. 肽偶联剂选择指南 [sigmaaldrich.com]

- 12. bachem.com [bachem.com]

- 13. people.uniurb.it [people.uniurb.it]

- 14. Dieckmann Condensation [organic-chemistry.org]

- 15. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 17. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

A Technical Guide to the Stability, Storage, and Handling of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

Abstract

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate is a substituted piperazinone derivative with potential applications in pharmaceutical and chemical research. As with any high-purity research compound, ensuring its chemical integrity from receipt to use is paramount for generating reproducible and reliable experimental data. This guide provides a comprehensive overview of the intrinsic stability of this molecule, drawing upon an analysis of its core functional groups and data from analogous chemical structures. We present a detailed framework for optimal storage and handling, and outline a systematic approach for experimental stability assessment through forced degradation studies. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and integrity of this compound.

Chemical and Physicochemical Profile

Methyl (2-methyl-3-oxopiperazin-2-yl)acetate possesses a unique structure featuring a diketopiperazine (DKP) ring, a methyl ester, and a chiral center. The stability of the molecule is directly influenced by the reactivity of these functional groups.

The core of the molecule is a piperazin-2-one ring, a class of compounds also known as cyclic dipeptides or diketopiperazines (DKPs). DKPs are noted for their significant conformational rigidity and enhanced stability compared to their linear peptide counterparts, offering greater resistance to enzymatic degradation.[1][2][3] However, the structure also contains two key functionalities susceptible to chemical degradation: an amide bond within the heterocyclic ring and a methyl ester side chain.

Table 1: Physicochemical Properties of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

| Property | Value | Source |

| IUPAC Name | methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate | PubChem[4] |

| CAS Number | 89852-17-5 (unspecified stereochemistry) | PubChem[4] |

| Molecular Formula | C₈H₁₄N₂O₃ | Derived from structure |

| Molecular Weight | 186.21 g/mol | Derived from formula |

| Appearance | Solid (predicted/typical for similar structures) | [5] |

| Melting Point | 95-96 °C (for a related isomer) | [5] |

| SMILES | COC(=O)CC1(C)C(=O)NCCN1 | Derived from structure |

| InChIKey | VQBCXSPQZJHVLV-UHFFFAOYSA-N | Derived from structure |

Note: Some properties are based on related isomers or predictions and should be confirmed experimentally.

The presence of the methyl ester is a primary consideration for stability, as this group is susceptible to hydrolysis under both acidic and basic conditions. The amide bond within the piperazinone ring, while generally stable, can also undergo hydrolysis under more forceful conditions.

Intrinsic Stability and Predicted Degradation Pathways

Understanding the potential degradation pathways is critical for developing appropriate storage conditions and analytical methods. The primary liabilities for this molecule are hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is the most probable non-biological degradation pathway for this molecule, targeting two specific sites:

-

Ester Hydrolysis: The methyl acetate side chain is the most labile group. In the presence of acid or, more rapidly, base, it can hydrolyze to form the corresponding carboxylic acid, (2-methyl-3-oxopiperazin-2-yl)acetic acid, and methanol. This is a common degradation pathway for ester-containing compounds.

-

Amide Hydrolysis: The endocyclic amide bond within the piperazinone ring can be cleaved under harsh acidic or basic conditions, leading to a ring-opened product. Cyclic dipeptides are generally stable, but prolonged exposure to strong aqueous acids or bases, particularly at elevated temperatures, can force this reaction.[6]

Oxidative Degradation

The piperazine ring contains two secondary amine functionalities, which can be susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents could potentially lead to the formation of N-oxides or other oxidative degradants. While the piperazinone structure imparts some stability, oxidative stress remains a plausible degradation route, a known concern for other piperazine-containing pharmaceuticals.[7][8]

Diagram of Predicted Degradation Pathways

The following diagram illustrates the primary predicted chemical degradation routes for Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

Caption: Predicted major degradation pathways for the target compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, stringent storage and handling procedures are essential. The following recommendations are based on established best practices for compounds containing ester, amide, and secondary amine functionalities.

Table 2: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C | Reduces the rate of all potential chemical reactions, including hydrolysis and oxidation. Refrigerated or frozen storage is standard for preserving long-term integrity.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |

| Light | Protect from Light (Amber Vial) | Prevents potential photolytic degradation, a common concern for complex organic molecules.[10] |

| Container | Tightly Sealed, Dry Glass Vial | Prevents ingress of moisture and atmospheric gases. Glass is preferred over plastic to avoid potential leaching or adsorption.[9][11] |

| Form | Store as a Solid | The compound is expected to be significantly more stable as a crystalline solid than in solution. Solutions should be prepared fresh for each experiment. |

Handling Incompatible Materials

To prevent rapid degradation, avoid contact with the following:

-

Strong Acids and Bases: Will catalyze rapid hydrolysis of the ester and potentially the amide bond.[11]

-

Strong Oxidizing Agents: (e.g., peroxides, permanganates) will likely lead to oxidative degradation of the piperazine ring.

-

Reactive Metals: May catalyze degradation pathways.

For weighing and preparing solutions, it is advisable to work quickly in a low-humidity environment or a glovebox to minimize exposure to air and moisture.

Framework for Experimental Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is a critical experimental process used to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[10][12] It is also fundamental in developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

The following diagram outlines a standard workflow for conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

The goal of these protocols is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[10]

1. Acidic Hydrolysis

-

Objective: To assess stability against acid-catalyzed hydrolysis.

-

Protocol:

-

Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute with mobile phase to the target concentration for analysis.

-

Analyze via HPLC/LC-MS.

-

2. Alkaline Hydrolysis

-

Objective: To assess stability against base-catalyzed hydrolysis. The ester moiety is particularly sensitive to this condition.

-

Protocol:

-

Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature (25°C), as base hydrolysis is typically rapid.

-

Withdraw aliquots at shorter time points (e.g., 0.5, 1, 2, 4 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid and dilute for analysis.

-

Analyze via HPLC/LC-MS.

-

3. Oxidative Degradation

-

Objective: To evaluate the compound's susceptibility to oxidation.

-

Protocol:

-

Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.[13]

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

-

Quench the reaction by diluting the sample in mobile phase.

-

Analyze via HPLC/LC-MS.

-

4. Thermal Degradation

-

Objective: To assess the stability of the compound at elevated temperatures.

-

Protocol:

-

Place a sample of the solid compound in a vial and heat in an oven at 80°C.

-

Separately, prepare a 1 mg/mL solution of the compound in acetonitrile/water and incubate at 80°C.

-

Sample both the solid (dissolving a known quantity) and the solution at time points (e.g., 1, 3, 5, 7 days).

-

Analyze via HPLC/LC-MS.

-

5. Photostability

-

Objective: To evaluate degradation upon exposure to light, following ICH Q1B guidelines.

-

Protocol:

-

Expose both the solid compound and a solution (1 mg/mL) to a calibrated light source providing both UV and visible light. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).

-

After the exposure period, analyze both the exposed and control samples by HPLC/LC-MS.

-

Analytical Methodologies for Stability Monitoring

A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for quantitative analysis. The method must be developed and validated to show specificity for the parent peak in the presence of degradants from all stress conditions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for identifying the degradation products formed during stress testing. By determining the mass-to-charge ratio (m/z) of the degradant peaks, their molecular structures can be proposed, confirming the degradation pathways.[7][8]

Conclusion

While Methyl (2-methyl-3-oxopiperazin-2-yl)acetate benefits from the inherent stability of its core diketopiperazine ring, its methyl ester side chain represents a significant liability, particularly to base-catalyzed hydrolysis. The compound is also potentially susceptible to oxidation and degradation under harsh thermal and photolytic conditions. To ensure its chemical integrity, it is imperative to store the compound as a solid at refrigerated or frozen temperatures, under an inert atmosphere, and protected from light. For experimental use, solutions should be prepared fresh and used promptly. The implementation of a systematic forced degradation study is strongly recommended to fully characterize its stability profile and to develop a validated, stability-indicating analytical method for quality control.

References

-

Białk-Bielińska, A., Maszkowska, J., Mrozik, W., & Kumirska, J. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals, 16(7), 999. [Link]

-

Synerzine. (2018). Safety Data Sheet for Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2998378, Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem. [Link]

- Google Patents. (2016).

-

ChemSynthesis. (n.d.). Product page for methyl (2-oxo-3-phenyl-1-pyrrolidin-yl)acetate. [Link]

-

Dinsmore, A., & K কুরian, J. (2022). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. International Journal of Molecular Sciences, 23(23), 15302. [Link]

-

Jackson, P., & Attalla, M. (2011). Environmental Impacts of Post-Combustion Capture: New Insight. Energy Procedia, 4, 2269-2276. [Link]

-

Wu, Y., & Horne, W. S. (2023). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Bioconjugate Chemistry, 34(3), 446-459. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(3), 324-331. [Link]

-

Chitlange, S. S., Rawat, D. G., & Wankhede, S. B. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297-311. [Link]

-

Girometta, C., Sturini, M., & Marasini, C. (2019). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 24(1), 123. [Link]

-

S. S. Chitlange, et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Biomedicines, 11(8), 2127. [Link]

-

Padwa, A., & Ku, A. (2000). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. ARKIVOC, 1(5), 645-655. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

NIOSH. (1994). NIOSH Manual of Analytical Methods (NMAM), Fourth Edition, Method 1458 for Methyl Acetate. [Link]

-

Pharma Growth Hub. (2022, July 7). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? [Video]. YouTube. [Link] (Note: This is a placeholder link; specific regulatory guidance videos can be found on the platform).

-

ResearchGate. (n.d.). Proteolytic stability of cyclic peptides in relevant biological conditions. [Link]

-

Le Bideau, F., et al. (2023). An Alternative Method for Preparing Methyl 2-Ferrocenyl-2-oxo-acetate. Molbank, 2023(2), M1636. [Link]

-

ResearchGate. (n.d.). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

-

Kotgire, S. S., et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 3(11), 4381-4384. [Link]

-

Al-Amiery, A. A. H. (2014). Synthesis and Theoretical Studies of Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate. International Journal of PharmTech Research, 6(1), 229-237. [Link]

-

Yan, X., et al. (2019). Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials. Advanced Materials, 31(48), 1903940. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10975, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PubChem. [Link]

Sources

- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. intavispeptides.com [intavispeptides.com]

- 3. mdpi.com [mdpi.com]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. 89852-17-5 CAS MSDS (methyl 2-[(2S)-3-oxo-2,4,5,6-tetrahydropyrazin-2-yl]acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tlcstandards.com [tlcstandards.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. fishersci.com [fishersci.com]

- 12. ajrconline.org [ajrconline.org]

- 13. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Harnessing the Reactivity of α-Functionalized 2-Oxopiperazines: A Gateway to Novel Heterocyclic Scaffolds

An Application Guide for Medicinal Chemists and Synthetic Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The 2-Oxopiperazine as a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks appear with remarkable frequency in biologically active molecules. The piperazine heterocycle is one such entity, recognized as a "privileged scaffold" for its versatile physicochemical and structural properties.[1][2] It is a six-membered ring containing two nitrogen atoms in a 1,4-relationship, a feature that imparts conformational flexibility, tunable basicity, and the capacity for multiple hydrogen bonding interactions.[3][4] These characteristics are crucial for optimizing ligand-target binding, enhancing aqueous solubility, and improving the overall pharmacokinetic profile of drug candidates.[2][3]

Within this family, the 2-oxopiperazine core, a cyclic amide derivative, is a prominent pharmacophore found in numerous natural products and synthetic compounds with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[5][6] The true potential of this scaffold, however, is unlocked through strategic functionalization, creating versatile building blocks for the assembly of complex, polycyclic systems.

This guide focuses on the synthetic utility of α-functionalized 2-oxopiperazines, specifically using Methyl (3-oxo-piperazine-2-ylidene) acetate as a highly reactive and illustrative model system. While our central topic is the potential of its quaternary analog, "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate," the ylidene derivative provides a well-documented and mechanistically rich platform to explore the core cyclocondensation strategies applicable to this class of compounds. We will delve into the nuanced reactivity of this building block, providing detailed protocols for its application in the synthesis of novel, fused heterocyclic systems of high interest in medicinal chemistry.

The Building Block: Synthesis and Dichotomous Reactivity

The synthetic utility of Methyl (3-oxo-piperazine-2-ylidene) acetate stems from a crucial tautomeric equilibrium. This equilibrium allows it to behave as two distinct reactive species, dictated by the reaction conditions. This dual-nature is the cornerstone of its application in divergent heterocyclic synthesis.

2.1 Synthesis of the Core Scaffold

The model compound, Methyl (3-oxo-piperazine-2-ylidene) acetate (Compound 1 ), is readily prepared through the condensation reaction of ethylenediamine with dimethyl acetylenedicarboxylate.[5] This straightforward synthesis provides access to a versatile intermediate poised for further elaboration.

2.2 The Causality of Experimental Choice: Tautomerism-Driven Reactivity

Under neutral or weakly acidic conditions, Compound 1 exists predominantly in its enamine form. The exocyclic double bond, in conjugation with the ester carbonyl, activates the C4-nitrogen and the β-carbon of the acetate moiety, allowing the molecule to function as a potent C,N-dinucleophile .

Conversely, in the presence of excess acid, the equilibrium shifts, favoring protonation and the formation of the endocyclic imine tautomer (1' ). This tautomer can act as a precursor to an azomethine ylide, a classic 1,3-dipole , ready to engage in cycloaddition reactions.[5] Understanding this pH-dependent switch is critical for directing the synthetic outcome.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

Welcome to the technical support center for the synthesis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this valuable piperazinone derivative. We will explore two plausible synthetic strategies, offering in-depth troubleshooting advice and answers to frequently asked questions to improve your reaction yield and product purity.

Introduction to Synthetic Strategies

The synthesis of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate can be approached through two primary routes:

-

Route A: Cyclization of a Diamine Precursor. This strategy involves the condensation of N-methylethylenediamine with a suitable C3 synthon, such as dimethyl 2-methylmalonate, to form the piperazinone ring.

-

Route B: α-Alkylation of a Piperazinone Precursor. This approach utilizes a pre-existing piperazinone, Methyl (3-oxopiperazin-2-yl)acetate, and introduces the methyl group at the α-position of the lactam carbonyl.

Each route presents a unique set of challenges and considerations. This guide will address specific issues you may encounter in both pathways.

Route A: Synthesis via Cyclization

This route offers a convergent approach to the target molecule. However, careful control of reaction conditions is crucial to favor the desired cyclization over potential side reactions.

Reaction Scheme:

Troubleshooting and FAQs for Route A

Question 1: My reaction yield is low, and I observe a significant amount of unreacted starting materials. What could be the cause?

Answer:

Low conversion in this cyclization reaction can stem from several factors:

-

Insufficient Reaction Temperature or Time: The intramolecular cyclization to form the six-membered piperazinone ring can be slow. Ensure your reaction is heated sufficiently (refluxing in a suitable high-boiling solvent like toluene or xylene is often necessary) and for an adequate duration. Monitoring the reaction progress by TLC or LC-MS is highly recommended.

-

Inefficient Removal of Byproducts: The reaction produces methanol and potentially methylamine as byproducts. Their accumulation can inhibit the reaction equilibrium. Consider using a Dean-Stark apparatus to remove methanol azeotropically if using a suitable solvent.

-

Steric Hindrance: The presence of the methyl group on both the diamine and the malonate ester can sterically hinder the initial acylation and subsequent cyclization. More forcing conditions (higher temperatures, longer reaction times) may be required compared to the synthesis of unsubstituted piperazinones.

Question 2: I am isolating a significant amount of a linear amide intermediate instead of the desired cyclic product. How can I promote cyclization?

Answer:

Formation of the linear amide is a common intermediate step. Failure to cyclize can be addressed by:

-

Choice of Base/Catalyst: While the reaction can sometimes proceed thermally, a base catalyst can facilitate the final intramolecular aminolysis. A non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to deprotonate the secondary amine, promoting its attack on the ester carbonyl.

-

Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO can be effective for the cyclization step, although they require careful removal during work-up.

-

Thermal Promotion: If you have already isolated the linear amide, you can attempt to cyclize it in a separate step by heating it in a high-boiling point solvent, with or without a catalyst.

Question 3: My final product is contaminated with byproducts that are difficult to separate. What are the likely side reactions?

Answer:

Several side reactions can occur:

-

Amide Formation with the Primary Amine: The primary amine of N-methylethylenediamine is more nucleophilic and could react preferentially with the malonate ester. This can lead to the formation of undesired regioisomers or polymeric materials. To mitigate this, consider protecting the primary amine before the reaction and deprotecting it after the initial acylation of the secondary amine.

-

** intermolecular Reactions:** At high concentrations, intermolecular reactions between the diamine and the malonate can lead to oligomers or polymers. Running the reaction at a higher dilution can favor the intramolecular cyclization.

-

Hydrolysis of the Ester: If there is water present in your reaction, the methyl ester of the product or starting material can be hydrolyzed to the corresponding carboxylic acid, complicating purification. Ensure all reagents and solvents are anhydrous.

Experimental Protocol: Cyclization of N-methylethylenediamine with Dimethyl 2-methylmalonate

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl 2-methylmalonate (1.0 eq) and a high-boiling anhydrous solvent (e.g., toluene, xylene).

-

Reagent Addition: Slowly add N-methylethylenediamine (1.1 eq) to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. If using a Dean-Stark trap, monitor the collection of methanol.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it may be the desired product. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualization: Cyclization Pathway and Potential Pitfalls

Route B: Synthesis via α-Alkylation

This route is advantageous if the precursor, Methyl (3-oxopiperazin-2-yl)acetate, is readily available. The primary challenge lies in achieving selective methylation at the C2 position of the piperazinone ring.

Reaction Scheme:

Troubleshooting and FAQs for Route B

Question 1: The yield of my α-methylation is very low, and I recover mostly starting material. What is going wrong?

Answer:

Low conversion in α-alkylation reactions of ketones and lactams is often due to incomplete deprotonation.[1]

-

Choice of Base: A strong, non-nucleophilic base is essential for generating the enolate. Lithium diisopropylamide (LDA) is a common choice for this transformation.[2] Ensure the LDA is freshly prepared or properly titrated. Other strong bases like lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) can also be effective.

-

Reaction Temperature: Enolate formation is typically performed at low temperatures (e.g., -78 °C in THF) to minimize side reactions.[2] The subsequent alkylation with methyl iodide is also carried out at low temperature, followed by slow warming to room temperature.

-

Stoichiometry of the Base: Use at least one equivalent of the strong base to ensure complete deprotonation. An excess (e.g., 1.1 equivalents) is often used to account for any protic impurities.

Question 2: I am observing the formation of multiple products, including what appears to be a regioisomer. How can I improve the selectivity?

Answer:

Regioselectivity is a critical challenge in the alkylation of unsymmetrical ketones and lactams.[3]

-

Kinetic vs. Thermodynamic Enolate: Deprotonation can occur at either the C2 or C5 position of the piperazinone ring. To favor the kinetic enolate (deprotonation at the less substituted C2 position), use a strong, hindered base like LDA at low temperatures.[2][3] The thermodynamic enolate, which is more stable, would be favored under equilibrating conditions (e.g., weaker base, higher temperature), leading to alkylation at the C5 position.

-

N-Alkylation: The nitrogen atoms of the piperazinone ring can also be alkylated. While the amide nitrogen (N1) is generally less nucleophilic, the secondary amine (N4) can be readily alkylated. To avoid this, it is highly recommended to protect the N4 position with a suitable protecting group (e.g., Boc, Cbz) before the α-alkylation step. This protecting group can be removed in a subsequent step.

-

O-Alkylation: Enolates can also undergo O-alkylation, although this is generally less favorable with methyl iodide. Using a more polar solvent or a counter-ion that promotes O-alkylation can increase this side reaction.

Question 3: My reaction is messy, and I suspect decomposition of the starting material or product. What are the likely causes?

Answer:

-

Base-Induced Decomposition: Strong bases can cause decomposition, especially if the reaction is allowed to warm up prematurely or if the substrate is sensitive. Maintain low temperatures throughout the deprotonation and alkylation steps.

-

Hydrolysis: Quenching the reaction with an aqueous solution can lead to hydrolysis of the methyl ester if the conditions are not carefully controlled. A buffered quench or a rapid work-up can minimize this.

-

Air and Moisture Sensitivity: Enolates are highly reactive and sensitive to air and moisture. All reagents and solvents must be anhydrous, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol: α-Methylation of Methyl (3-oxopiperazin-2-yl)acetate

-

Enolate Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the N4-protected Methyl (3-oxopiperazin-2-yl)acetate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of freshly prepared or titrated LDA (1.1 eq) in THF to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Alkylation:

-

Slowly add methyl iodide (1.2 eq) to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

Data Presentation: Critical Parameters for α-Alkylation

| Parameter | Condition | Rationale |

| Base | LDA, LHMDS, KHMDS | Strong, non-nucleophilic base to favor kinetic enolate formation. |

| Temperature | -78 °C | Minimizes side reactions and favors kinetic deprotonation.[2] |

| Solvent | Anhydrous THF | Aprotic solvent that is stable to strong bases at low temperatures. |

| Atmosphere | Inert (Argon or Nitrogen) | Enolates are sensitive to air and moisture. |

| N4-Protection | Boc, Cbz | Prevents undesired N-alkylation. |

Visualization: Troubleshooting Workflow for α-Alkylation

References

- Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering, 8(7), 1549-1554.

- Larson, S. E., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(3), 824-828.

-

Chem Help ASAP. (2019, November 4). deprotonation of ketones with LDA to make enolates [Video]. YouTube. [Link]

- Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Journal of Molecular Structure: THEOCHEM, 1091, 8-14.

- Wu, L. Z., et al. (2023).

- McGlacken, G. P., & Fairlamb, I. J. (2009). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Synlett, 2009(12), 1893-1909.

- Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering, 8(7), 1549-1554.

- Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Journal of Molecular Structure: THEOCHEM, 1091, 8-14.

-

(PDF) Ketone α-alkylation at the more-hindered site - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

- Chem Help ASAP. (2019).

- Cooper, E., et al. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering.

- Wu, L.-Z., et al. (2023).

- Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. (2023). Organic Chemistry Frontiers.

- Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020).

- The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. (2015). ScienceDirect.

- Direct Asymmetric Alkylation of Ketones: Still Unconquered. (2009). Thieme Connect.

- The α-alkylation of ketones in flow. (2023). Royal Society of Chemistry.

- (PDF) Ketone α-alkylation at the more-hindered site. (n.d.).

- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.

- Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. (2022).

- Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cycliz

- Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)

- Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate | Request PDF. (n.d.).

- Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023). Tikrit Journal of Pure Science.

- Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. (2025).

- Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. (n.d.). Royal Society of Chemistry.

- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester. (n.d.).

- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).

- Deprotonation of hydrazinium dications in the diazoniapropellane series to form bridgehead iminium ions; external and intramolecular trapping. (n.d.). Royal Society of Chemistry.

Sources

Purification of "Methyl (2-methyl-3-oxopiperazin-2-yl)acetate" from reaction byproducts

Welcome to the technical support center for the purification of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from reaction byproducts. The following information is based on established chemical principles and field-proven insights for piperazinone derivatives.

Understanding the Chemistry: A Plausible Synthetic Route and Potential Byproducts

While various synthetic strategies can be employed, a common approach to synthesizing α-substituted cyclic amino acid esters like Methyl (2-methyl-3-oxopiperazin-2-yl)acetate involves the cyclization of a linear precursor. A plausible method is the intramolecular Dieckmann condensation of a suitably substituted diamino ester.

A likely synthetic pathway starts with the reductive amination of a protected aminoacetaldehyde with an amino acid ester, such as L-alanine methyl ester, followed by acylation and subsequent cyclization. Given this, a number of byproducts can be anticipated, which are the primary targets for removal during purification.

Common Reaction Byproducts:

-

Uncyclized Starting Material: The linear diester precursor may not fully cyclize.

-

Diastereomers: If chiral starting materials are used, diastereomeric products may form.

-

Oligomers: Intermolecular reactions can lead to the formation of dimers or other oligomers.

-

Side-Reaction Products: Impurities can arise from reactions with protecting groups or solvents.

-

Epimers: The stereocenter at the α-position to the ester can potentially epimerize under basic reaction conditions.

The purification strategy, therefore, must be designed to effectively separate the desired product from these structurally similar impurities.

Troubleshooting Guide and FAQs

This section addresses specific issues you might encounter during the purification of Methyl (2-methyl-3-oxopiperazin-2-yl)acetate.

FAQ 1: My crude reaction mixture is a complex oil. What is the best initial purification strategy?

Answer: For a complex, oily crude product, a multi-step purification approach is recommended. Start with a liquid-liquid extraction to remove baseline impurities, followed by column chromatography.

Step-by-Step Initial Purification Protocol:

-

Acid-Base Extraction:

-

Dissolve the crude oil in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with a mild acidic solution (e.g., 1M HCl) to remove any basic impurities.

-

Follow with a wash using a saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Silica Gel Flash Chromatography: This is the most effective technique for separating the target compound from closely related impurities.[1]

-

Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

-

Mobile Phase Selection: A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. For more polar compounds, dichloromethane and methanol can be used.

-

TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.

-

Column Loading: For oily samples, it's best to pre-adsorb the crude material onto a small amount of silica gel. Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method often results in better separation.[2]

-

Diagram: General Purification Workflow

Caption: A typical workflow for the purification of the target compound.

FAQ 2: I'm observing significant peak tailing during my silica gel chromatography. What could be the cause and how can I fix it?

Answer: Peak tailing for piperazinone derivatives on silica gel is often due to the interaction of the basic nitrogen atoms in the piperazine ring with the acidic silanol groups on the silica surface.

Troubleshooting Peak Tailing:

| Cause | Explanation | Solution |

| Acidic Silica | The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic nitrogens of your compound, causing it to elute slowly and result in a tailed peak. | Add a basic modifier to your eluent. A small amount of triethylamine (TEA) (0.1-1% v/v) or a few drops of ammonia in your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape. |

| Inappropriate Solvent System | If the mobile phase is not polar enough, your compound may have very strong interactions with the stationary phase. | Increase the polarity of your mobile phase. A steeper gradient or a higher percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system) can help to elute the compound more efficiently. |

| Column Overloading | Loading too much sample onto the column can lead to poor separation and peak tailing. | Reduce the amount of sample loaded. As a general rule, for a standard flash column, the sample load should be between 1-10% of the silica gel weight, depending on the difficulty of the separation. |

FAQ 3: My compound co-elutes with an impurity. What are my options?

Answer: Co-elution of impurities is a common challenge. Here are several strategies to improve separation:

-

Optimize the Mobile Phase:

-

Change Solvent Selectivity: Instead of just increasing the polarity, try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with your compound and impurities in unique ways, which can alter the elution order and improve separation.

-

Use a Ternary System: Adding a third solvent in a small percentage can sometimes dramatically improve selectivity. For instance, adding a small amount of acetic acid (for acidic compounds) or, as mentioned, triethylamine (for basic compounds) can be beneficial.

-

-

Change the Stationary Phase:

-

Alumina: For basic compounds, switching to a basic or neutral alumina column can prevent the strong interactions that cause issues on silica.

-

Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, preparative reversed-phase HPLC (C18 column) can be an excellent alternative. The separation mechanism is based on hydrophobicity rather than polarity, which can resolve impurities that are difficult to separate on normal phase.

-

Diagram: Troubleshooting Co-elution

Caption: Decision tree for resolving co-eluting compounds.

FAQ 4: After chromatography, my product is a solid. How can I further purify it?

Answer: If your product solidifies after chromatography, recrystallization is an excellent final purification step to improve purity and obtain a crystalline product.

General Recrystallization Protocol:

-

Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve your compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

-